2-Mercapto-4-methoxybenzaldehyde
Overview
Description
2-Mercapto-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H8O2S. It is characterized by the presence of a mercapto group (-SH) and a methoxy group (-OCH3) attached to a benzaldehyde core. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Mercapto-4-methoxybenzaldehyde involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with thiol compounds. The process typically includes the following steps:
Nitration: The starting material, 2-hydroxy-4-methoxybenzaldehyde, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Thiol Reaction: The amine group reacts with a thiol compound to form the desired this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction conditions to optimize yield and purity. The compound is typically produced in facilities equipped with advanced chemical processing equipment to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
2-Mercapto-4-methoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Mercapto-4-methoxybenzaldehyde involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the aldehyde group can react with amino groups in biomolecules, leading to the formation of Schiff bases. These interactions can modulate biological pathways and exert various effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methoxybenzaldehyde: Similar structure but with a hydroxyl group instead of a mercapto group.
4-Methoxybenzaldehyde: Lacks the mercapto group, making it less reactive in certain chemical reactions.
2-Mercaptobenzaldehyde: Similar to 2-Mercapto-4-methoxybenzaldehyde but without the methoxy group
Uniqueness
This compound is unique due to the presence of both the mercapto and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-methoxy-2-sulfanylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-10-7-3-2-6(5-9)8(11)4-7/h2-5,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WESJBCJEZBGYIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459742 | |
Record name | 2-MERCAPTO-4-METHOXYBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294674-98-9 | |
Record name | 2-MERCAPTO-4-METHOXYBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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